molecular formula C20H22O4 B12637864 4-Phenyl-5-(3,4,5-trimethoxyphenyl)penta-2,4-dien-1-ol CAS No. 921195-47-3

4-Phenyl-5-(3,4,5-trimethoxyphenyl)penta-2,4-dien-1-ol

Cat. No.: B12637864
CAS No.: 921195-47-3
M. Wt: 326.4 g/mol
InChI Key: MMKZSTBYBLFWBR-UHFFFAOYSA-N
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Description

4-Phenyl-5-(3,4,5-trimethoxyphenyl)penta-2,4-dien-1-ol is an organic compound that features a phenyl group and a trimethoxyphenyl group connected by a penta-2,4-dien-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-5-(3,4,5-trimethoxyphenyl)penta-2,4-dien-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired diene compound. The reaction conditions often include the use of solvents such as dichloromethane and bases like potassium tert-butoxide to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-5-(3,4,5-trimethoxyphenyl)penta-2,4-dien-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or trimethoxyphenyl rings, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

4-Phenyl-5-(3,4,5-trimethoxyphenyl)penta-2,4-dien-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Phenyl-5-(3,4,5-trimethoxyphenyl)penta-2,4-dien-1-ol involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with proteins such as tubulin, inhibiting its polymerization and thereby exerting anti-cancer effects . Additionally, the compound may interact with other enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Combretastatin: Shares the trimethoxyphenyl group and exhibits similar anti-cancer properties.

    Colchicine: Contains a trimethoxyphenyl group and targets tubulin, similar to 4-Phenyl-5-(3,4,5-trimethoxyphenyl)penta-2,4-dien-1-ol.

    Podophyllotoxin: Another compound with a trimethoxyphenyl group, used in cancer treatment.

Uniqueness

This compound is unique due to its specific structural arrangement, which allows for distinct interactions with molecular targets. Its combination of a phenyl group and a trimethoxyphenyl group connected by a penta-2,4-dien-1-ol backbone provides a versatile framework for various chemical and biological applications .

Properties

CAS No.

921195-47-3

Molecular Formula

C20H22O4

Molecular Weight

326.4 g/mol

IUPAC Name

4-phenyl-5-(3,4,5-trimethoxyphenyl)penta-2,4-dien-1-ol

InChI

InChI=1S/C20H22O4/c1-22-18-13-15(14-19(23-2)20(18)24-3)12-17(10-7-11-21)16-8-5-4-6-9-16/h4-10,12-14,21H,11H2,1-3H3

InChI Key

MMKZSTBYBLFWBR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C(C=CCO)C2=CC=CC=C2

Origin of Product

United States

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